Tri-O-acetyl-D-glucal

Catalog No.
S570805
CAS No.
2873-29-2
M.F
C12H16O7
M. Wt
272.25 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-O-acetyl-D-glucal

CAS Number

2873-29-2

Product Name

Tri-O-acetyl-D-glucal

IUPAC Name

(3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl)methyl acetate

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

InChI

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3

InChI Key

LLPWGHLVUPBSLP-UTUOFQBUSA-N

SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Synonyms

1,5-Anhydro-2-deoxy-D-arabino-Hex-1-enitol 3,4,6-Triacetate; 3,4,6-Tri-O-acetyl-D-glucal; 3,4,6-Tri-O-acetylglucal; D-Glucal Triacetate; Triacetyl-D-glucal;

Canonical SMILES

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H](C=CO1)OC(=O)C)OC(=O)C

Synthesis of Glycosides:

  • Glycosylation reactions

    TOAG serves as a glycosyl donor in glycosylation reactions, allowing the formation of glycosidic bonds between carbohydrates and other molecules. This process is crucial for synthesizing various biomolecules, including:

    • Glycoconjugates: These are molecules where a sugar (glycan) is linked to a non-sugar (aglycon) moiety. Examples include glycoproteins, which play essential roles in cell-cell communication and immune function .
    • Glycolipids: These are lipids containing sugar moieties, essential for cell membrane structure and function .
    • Therapeutic drugs: Glycosylated drugs often exhibit improved pharmacokinetic properties, such as increased solubility and stability, compared to their non-glycosylated counterparts .
  • Advantages of TOAG as a glycosyl donor:

    • Reactivity: TOAG exhibits good reactivity in glycosylation reactions due to its activated anomeric center (the carbon atom involved in glycosidic bond formation).
    • Stereoselectivity: TOAG can be selectively modified to control the stereochemistry of the newly formed glycosidic bond, allowing for the synthesis of specific stereoisomers .
    • Protection group compatibility: The acetyl groups in TOAG can be selectively removed under mild conditions, making it compatible with other protecting groups commonly used in carbohydrate chemistry .

Other Applications:

  • Synthesis of carbohydrate building blocks: TOAG can be used to prepare various carbohydrate building blocks, which are essential for the synthesis of complex carbohydrates like oligosaccharides and polysaccharides.
  • Preparation of sugar derivatives: TOAG can be transformed into various sugar derivatives through chemical modifications, providing valuable intermediates for further research and applications.

XLogP3

0.2

Other CAS

4098-06-0
2873-29-2

Dates

Modify: 2023-08-15

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